N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine
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Overview
Description
N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine is a compound known for its significant role in biochemical assays, particularly in the assessment of cell viability and cytotoxicity. This compound is often utilized in the MTT assay, a colorimetric assay for measuring cellular metabolic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine typically involves the reaction of 4,5-dimethylthiazole with thietan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is crucial in cell viability assays, such as the MTT assay, where it helps determine the metabolic activity of cells.
Medicine: It is employed in drug development and testing to assess the cytotoxic effects of new compounds.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The primary mechanism of action of N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine involves its reduction by mitochondrial dehydrogenases in living cells. This reduction leads to the formation of an insoluble purple formazan product, which can be quantified by measuring its absorbance. The intensity of the color is directly proportional to the number of viable cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 2-Amino-4,5-dimethylthiazole
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
Uniqueness
N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine is unique due to its specific application in the MTT assay, where it serves as a reliable indicator of cell viability. Its ability to be reduced by mitochondrial enzymes and form a quantifiable product makes it highly valuable in various biochemical and medical research applications.
Properties
Molecular Formula |
C9H14N2S2 |
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Molecular Weight |
214.4 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-6-7(2)13-9(11-6)3-10-8-4-12-5-8/h8,10H,3-5H2,1-2H3 |
InChI Key |
ROMLJTOGWPVUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNC2CSC2)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.